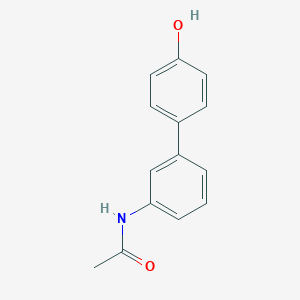

4-(3-Acetylaminophenyl)phenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-[3-(4-hydroxyphenyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14(17)8-6-11/h2-9,17H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOBDZNWQCBRSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457989 | |

| Record name | 4-(3-ACETYLAMINOPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462660-26-0 | |

| Record name | 4-(3-ACETYLAMINOPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Electrophilic Aromatic Substitution and Directing Effects

Phenols activate aromatic rings toward electrophilic substitution, with hydroxyl groups directing incoming electrophiles to ortho and para positions. For this compound, this complicates direct nitration or acylation at the 3-position of the target phenyl ring. To circumvent this, transient protection of the phenol as a methyl ether (e.g., using dimethyl sulfate) or silyl ether (e.g., tert-butyldimethylsilyl chloride) is often employed. Subsequent deprotection under mild acidic or basic conditions restores the hydroxyl group post-functionalization.

Synthetic Routes to this compound

Method A: Ullmann Coupling with Subsequent Functionalization

This two-step approach involves coupling a halogenated phenol with a pre-functionalized acetylaminophenyl boronic acid.

-

Ullmann Coupling :

Mechanistic Insight : The palladium catalyst facilitates oxidative addition with the aryl bromide, followed by transmetallation with the boronic acid. Reductive elimination yields the biphenyl product.

Optimization Considerations :

Method B: Acylation of 3-Amino-4-phenylphenol

Direct acylation of the amine precursor offers a streamlined pathway, though competing O-acylation of the phenol must be mitigated.

-

Aminophenol Preparation :

-

Selective Acetylation :

Critical Analysis : Pyridine acts as both base and acylation catalyst, ensuring N-acetylation predominates over O-acetylation. Lower temperatures further suppress side reactions.

Method C: Multi-Step Synthesis via Nitration and Reduction

This classical approach leverages sequential functionalization of a preassembled biphenyl system.

-

Nitration of 4-Phenylphenol :

-

Reduction to Amine :

-

Acetylation :

-

As described in Method B.

-

Challenges : Nitration regioselectivity is inconsistent at scale, often producing 2- and 3-nitro isomers requiring chromatographic separation.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Ullmann Coupling | High regioselectivity; minimal protection steps | Pd catalyst cost; boronic acid availability | 65–70% |

| Direct Acylation | Short synthetic route; scalable | Competing O-acylation requires careful control | 75–78% |

| Nitration-Reduction | Uses inexpensive reagents | Poor regioselectivity; multiple purification | 50–55% |

Industrial-Scale Considerations and Process Optimization

Catalyst Recycling in Ullmann Coupling

Recovering palladium catalysts via filtration or adsorption on activated carbon reduces costs. Ligand-modified Pd systems (e.g., Pd(OAc)₂ with triphenylphosphine) enable reuse for up to 5 cycles with <10% activity loss.

化学反应分析

反应类型: Cudraxanthone D 经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物的结构和增强其药理特性至关重要 .

常用试剂和条件:

氧化: 在受控条件下,使用高锰酸钾或过氧化氢等常用氧化剂来氧化 Cudraxanthone D。

还原: 采用硼氢化钠或氢化铝锂等还原剂来还原化合物。

主要产物: 这些反应形成的主要产物包括 Cudraxanthone D 的各种衍生物,这些衍生物可能表现出增强的或改变的生物活性 .

科学研究应用

化学: 它作为一种有价值的化合物用于研究黄酮的化学性质和反应性。

生物学: Cudraxanthone D 用于研究以了解其对细胞过程和信号通路的影響。

医学: 该化合物在治疗炎症性皮肤病、神经退行性疾病以及作为抗氧化剂方面显示出希望.

工业: 它被用于开发天然产物类药物和化妆品.

作用机制

Cudraxanthone D 通过多个分子靶点和途径发挥其作用:

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 4-(3-Acetylaminophenyl)phenol with structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Key Properties | Applications |

|---|---|---|---|---|---|---|

| This compound | 462660-26-0 | C₁₄H₁₃NO₂ | 227.26 | Phenol, acetyl amino | Moderate solubility, thermal stability | Pharmaceuticals, Synthesis |

| 3-(4-Acetylphenyl)phenol | 756484-19-2 | C₁₄H₁₂O₂ | 212.24 | Phenol, acetyl | Higher lipophilicity | Material science |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | N/A | C₂₁H₁₆N₂O | 312.37 | Phenol, imidazole | High NLO properties, thermal stability | Optoelectronics |

| 3-Nitro-N-(2-Hydroxyethyl)-4-Aminophenol | 65235-31-6 | C₈H₁₀N₂O₄ | 198.18 | Phenol, nitro, hydroxyethyl | Strong absorption (UV-Vis) | Dyes, Sensors |

| (R)-4-(3-Amino-butyl)-phenol | N/A | C₁₀H₁₅NO | 165.23 | Phenol, amino-butyl | Basic, hydrophilic | Biochemical research |

Key Observations:

- Acetyl vs. Nitro Groups: The nitro group in 3-Nitro-N-(2-Hydroxyethyl)-4-Aminophenol is electron-withdrawing, leading to stronger absorption in UV-Vis spectra compared to the electron-donating acetyl amino group in this compound .

- Imidazole vs. Acetylaminophenyl: The imidazole derivative exhibits extended π-conjugation, resulting in high third-order nonlinear optical (NLO) properties (e.g., nonlinear refractive index: 2.89 × 10⁻⁶ cm²/W), making it superior for optoelectronic applications .

- Alkyl Chains: (R)-4-(3-Amino-butyl)-phenol’s amino-butyl chain increases hydrophilicity, whereas this compound’s acetyl group balances lipophilicity and stability .

Optoelectronic Properties

- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Demonstrates significant NLO properties with a third-order susceptibility (χ³) of 2.2627 × 10⁻⁶ esu and a negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W), indicating self-focusing behavior. These traits are critical for optical limiting devices .

Solubility and Stability

- 3-(4-Acetylphenyl)phenol: The absence of an amino group reduces hydrogen-bonding capacity, increasing lipophilicity and making it suitable for hydrophobic polymer matrices .

- 3-Nitro-N-(2-Hydroxyethyl)-4-Aminophenol: Nitro groups enhance stability under acidic conditions but pose toxicity concerns, limiting biomedical use compared to acetylated analogs .

Pharmaceutical Relevance

- This compound: The acetyl amino group improves metabolic stability, making it a candidate for prodrug development. In contrast, (R)-4-(3-Amino-butyl)-phenol’s free amine may require protective derivatization for in vivo applications .

生物活性

4-(3-Acetylaminophenyl)phenol, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic agent. Its biological activity has been extensively studied, revealing various mechanisms of action and therapeutic applications. This article will explore the biological activity of this compound, including its pharmacological effects, biochemical properties, and potential therapeutic uses.

- Molecular Formula : C15H15NO2

- Molecular Weight : 227.26 g/mol

- CAS Number : 462660-26-0

This compound exhibits its biological effects primarily through the following mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes :

- The compound selectively inhibits COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling.

- This inhibition leads to reduced synthesis of pro-inflammatory mediators, contributing to its analgesic and anti-inflammatory properties.

-

Antioxidant Activity :

- Phenolic compounds, including this compound, are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells.

- This activity may have implications for neuroprotection and the prevention of degenerative diseases.

-

Modulation of Cell Signaling Pathways :

- The compound may interact with various cell signaling pathways, influencing gene expression and cellular responses to stress.

Biological Activity and Therapeutic Applications

The biological activity of this compound encompasses several therapeutic areas:

- Analgesic Effects : Effective in treating mild to moderate pain, it is commonly used for headaches, muscle aches, arthritis, and other conditions.

- Antipyretic Effects : It is effective in reducing fever through its action on the hypothalamic heat-regulating center.

- Anti-inflammatory Properties : Its ability to inhibit COX enzymes contributes to its use in managing inflammatory conditions.

Case Study 1: Analgesic Efficacy

A clinical trial assessed the efficacy of this compound in managing postoperative pain. Patients receiving this compound reported significant pain relief compared to a placebo group. The study highlighted its rapid onset of action and favorable safety profile.

Case Study 2: Antioxidant Effects

Research examining the antioxidant capacity of this compound showed that it effectively reduced oxidative stress markers in vitro. This suggests potential benefits in conditions associated with oxidative damage, such as neurodegenerative diseases.

The biochemical properties of this compound include:

- Solubility : Soluble in organic solvents; limited solubility in water.

- Stability : Stability can be influenced by pH and temperature; it is generally stable under physiological conditions.

Table: Summary of Biological Activities

| Activity Type | Mechanism | Therapeutic Application |

|---|---|---|

| Analgesic | COX inhibition | Pain relief (e.g., headaches, arthritis) |

| Antipyretic | Hypothalamic modulation | Fever reduction |

| Anti-inflammatory | Prostaglandin synthesis inhibition | Treatment of inflammatory conditions |

| Antioxidant | Free radical scavenging | Neuroprotection |

常见问题

Q. Discrepancies in reported melting points: What factors contribute to variability?

- Resolution Strategy :

- Purity Control : Impurities (e.g., residual solvents) depress melting points. Validate via HPLC (>98% purity).

- Crystallographic Polymorphism : Recrystallize from different solvents (e.g., ethyl acetate vs. hexane) to isolate stable polymorphs .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。